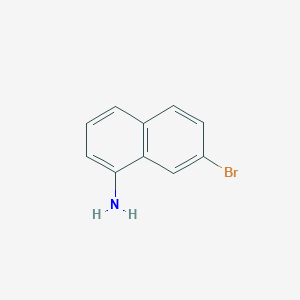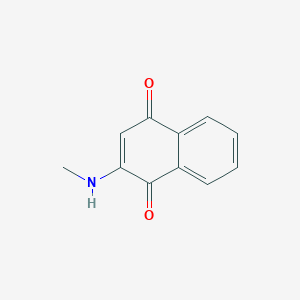
2-(4-クロロ-3-メチルフェノキシ)プロパン酸
説明
2-(4-Chloro-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is commonly used as a herbicide to control broadleaf weeds in agricultural and non-agricultural settings . This compound is known for its effectiveness in mimicking plant hormones, leading to uncontrolled growth and eventual death of the target weeds .
科学的研究の応用
2-(4-Chloro-3-methylphenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: Widely used in the formulation of herbicides and plant growth regulators
作用機序
Target of Action
2-(4-Chloro-3-methylphenoxy)propanoic acid, also known as Mecoprop, is a common general-use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . It primarily targets broadleaf weeds .
Mode of Action
Mecoprop operates by mimicking the plant hormone IAA (auxin), which is essential for plant growth . It is often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA . These herbicides cause uncontrolled growth in broadleaf weeds, leading to their death .
Pharmacokinetics
It’s worth noting that mecoprop is soluble in water at 900 mg/l (20 °c) , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of Mecoprop’s action is the death of broadleaf weeds due to uncontrolled growth . This uncontrolled growth is a result of Mecoprop’s mimicry of the plant hormone IAA (auxin) .
Action Environment
Mecoprop’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its water solubility suggests that it can be distributed in the environment through water run-off.
生化学分析
Cellular Effects
It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific cellular context.
Molecular Mechanism
It is known that it can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 2-(4-Chloro-3-methylphenoxy)propanoic acid can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the specific experimental conditions.
Metabolic Pathways
2-(4-Chloro-3-methylphenoxy)propanoic acid is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels
Transport and Distribution
2-(4-Chloro-3-methylphenoxy)propanoic acid can be transported and distributed within cells and tissues This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylphenoxy)propanoic acid typically involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(4-Chloro-3-methylphenoxy)propanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final compound .
化学反応の分析
Types of Reactions: 2-(4-Chloro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxypropanoic acids.
類似化合物との比較
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-(4-Chloro-2-tolyloxy)propionic acid
- 2-(4-Chlorophenoxy)-2-methylpropionic acid
Comparison: 2-(4-Chloro-3-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct herbicidal properties and is more effective in controlling certain types of broadleaf weeds .
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKJHOSTQZAYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998915 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-54-8 | |
| Record name | Propionic acid, 2-((4-chloro-m-tolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)








![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)


